(2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone

Catalog No.
S12327560
CAS No.
M.F
C13H26OSi
M. Wt
226.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclop...

Product Name

(2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone

IUPAC Name

(2R,4S)-4-ethyl-2-(3-trimethylsilylpropyl)cyclopentan-1-one

Molecular Formula

C13H26OSi

Molecular Weight

226.43 g/mol

InChI

InChI=1S/C13H26OSi/c1-5-11-9-12(13(14)10-11)7-6-8-15(2,3)4/h11-12H,5-10H2,1-4H3/t11-,12+/m0/s1

InChI Key

SHXYVUOBRBNYKQ-NWDGAFQWSA-N

Canonical SMILES

CCC1CC(C(=O)C1)CCC[Si](C)(C)C

Isomeric SMILES

CC[C@H]1C[C@H](C(=O)C1)CCC[Si](C)(C)C

(2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone, also known as (1R,2R,4S)-4-ethyl-2-(3-trimethylsilylpropyl)cyclopentan-1-one, is a cyclic ketone with the molecular formula C13H28OSiC_{13}H_{28}OSi and a molar mass of 228.45 g/mol. This compound features a cyclopentanone structure with an ethyl group and a trimethylsilyl group attached to it. The presence of these substituents contributes to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.

Physical Properties

  • Molecular Formula: C13H28OSiC_{13}H_{28}OSi
  • Molar Mass: 228.45 g/mol
  • Density: Approximately 0.869 g/cm³
  • Boiling Point: Predicted at 285.6 °C
  • pKa: Approximately 15.35

Typical of ketones, including:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other functional groups.
  • Reduction Reactions: The ketone can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can react with amines or alcohols to form imines or acetals, respectively.

Synthesis of (2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone typically involves:

  • Formation of Cyclopentanone: Starting from cyclopentadiene or cyclopentene through a series of reactions including hydrogenation or oxidation.
  • Alkylation: The introduction of the ethyl and trimethylsilyl groups can be achieved through alkylation reactions using appropriate alkyl halides.
  • Stereoselective Synthesis: Utilizing chiral catalysts or reagents to ensure the desired stereochemistry is achieved during the synthesis.

(2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its structural features may lend themselves to modifications that could lead to new therapeutic agents.

Interaction studies involving (2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone could explore its binding affinities with various biological targets. Such studies would typically involve:

  • In vitro assays to assess interactions with enzymes or receptors.
  • Molecular docking studies to predict binding modes and affinities based on its chemical structure.

Similar compounds include:

  • Cyclopentanone - A simpler cyclic ketone without substituents that significantly alters its reactivity and properties.
  • Cyclohexanone - A six-membered cyclic ketone that shares structural similarities but differs in ring size and properties.
  • 4-Ethylcyclopentanone - A direct analog that lacks the trimethylsilyl group, affecting its solubility and reactivity.

Comparison Table

Compound NameMolecular FormulaUnique Features
(2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanoneC13H28OSiC_{13}H_{28}OSiContains both ethyl and trimethylsilyl groups
CyclopentanoneC5H8OC_5H_8OSimple structure, no substituents
CyclohexanoneC6H10OC_6H_{10}OLarger ring structure
4-EthylcyclopentanoneC9H16OC_9H_{16}OLacks trimethylsilyl group

This compound's unique combination of functional groups and stereochemistry makes it distinct among related compounds, potentially leading to unique reactivity patterns and applications in synthetic chemistry and pharmacology. Further research is warranted to explore its full potential in these fields.

Hydrogen Bond Acceptor Count

1

Exact Mass

226.175291983 g/mol

Monoisotopic Mass

226.175291983 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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